molecular formula C10H12O3 B030025 Isopropyl 4-hydroxybenzoate CAS No. 4191-73-5

Isopropyl 4-hydroxybenzoate

Cat. No. B030025
CAS RN: 4191-73-5
M. Wt: 180.2 g/mol
InChI Key: CMHMMKSPYOOVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Isopropyl 4-hydroxybenzoate can be achieved through esterification of 4-hydroxybenzoic acid with isopropyl alcohol. Zhang Li-xia (2012) demonstrated a method using sodium bisulfate as a catalyst under microwave radiation, achieving a 92.6% conversion rate under optimal conditions (Zhang Li-xia, 2012). Another synthesis approach involves the use of toluene-p-sulfonic acid as a catalyst, noted for its high product rate and minimal pollution (Chen Zhong-sheng, 2006).

Molecular Structure Analysis

The molecular structure of Isopropyl 4-hydroxybenzoate is characterized by its ester linkage formed between the hydroxyl group of 4-hydroxybenzoic acid and the isopropyl alcohol. Studies involving single-crystal X-ray diffraction and Hirshfeld surface analysis provide insights into the compound's 3D framework and intermolecular interactions, highlighting the importance of hydrogen bonding in its crystal packing (Abeer A. Sharfalddin et al., 2020).

Scientific Research Applications

Application in Biotechnology

  • Field : Biotechnology
  • Summary : 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . It is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
  • Methods : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Synthetic biology and metabolic engineering approaches enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
  • Results : This approach has led to the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol using 4-HBA as the starting feedstock .

Application in Environmental Bioremediation

  • Field : Environmental Bioremediation
  • Summary : 4-HBA is an aromatic compound with high chemical stability, being extensively used in food, pharmaceutical and cosmetic industries and therefore widely distributed in various environments . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
  • Methods : The strain Pseudarthrobacter phenanthrenivorans Sphe3, capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source . A metabolomic and transcriptomic analysis of cells grown on 4-HBA was applied to clarify the catabolic pathways involved in the biodegradation of 4-hydroxybenzoate .
  • Results : It seems that in Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho - and/or meta -positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β -ketoadipate or protocatechuate meta -cleavage branches .

Application in Cosmetics

  • Field : Cosmetics
  • Summary : Isopropyl 4-hydroxybenzoate is used as a preservative in cosmetics .
  • Methods : The compound is added to cosmetic products during the manufacturing process .
  • Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of cosmetic products by inhibiting the growth of microorganisms .

Application in Food Industry

  • Field : Food Industry
  • Summary : Isopropyl 4-hydroxybenzoate is used as a preservative in the food industry .
  • Methods : The compound is added to food products during the manufacturing process .
  • Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of food products by inhibiting the growth of microorganisms .

Application in Pharmaceutical Industry

  • Field : Pharmaceutical Industry
  • Summary : Isopropyl 4-hydroxybenzoate is used as a preservative in pharmaceutical products .
  • Methods : The compound is added to pharmaceutical products during the manufacturing process .
  • Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of pharmaceutical products by inhibiting the growth of microorganisms .

Application in Analytical Chemistry

  • Field : Analytical Chemistry
  • Summary : Isopropyl 4-hydroxybenzoate is used as an analytical standard in chemical analysis .
  • Methods : The compound is used as a reference material in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
  • Results : The use of Isopropyl 4-hydroxybenzoate as an analytical standard helps to ensure the accuracy and reliability of the analytical results .

Application in Plastics Industry

  • Field : Plastics Industry
  • Summary : Isopropyl 4-hydroxybenzoate is used as a stabilizer in the plastics industry .
  • Methods : The compound is added to plastic products during the manufacturing process .
  • Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the stability and durability of plastic products .

Application in Analytical Chemistry

  • Field : Analytical Chemistry
  • Summary : Isopropyl 4-hydroxybenzoate is used as an analytical standard in chemical analysis .
  • Methods : The compound is used as a reference material in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) .
  • Results : The use of Isopropyl 4-hydroxybenzoate as an analytical standard helps to ensure the accuracy and reliability of the analytical results .

Application in Food Packaging

  • Field : Food Packaging
  • Summary : Isopropyl 4-hydroxybenzoate is used in food packaging materials .
  • Methods : The compound is incorporated into the packaging material during the manufacturing process .
  • Results : The addition of Isopropyl 4-hydroxybenzoate helps to increase the shelf life of food products by inhibiting the growth of microorganisms .

Safety And Hazards

Isopropyl 4-hydroxybenzoate can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

propan-2-yl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMMKSPYOOVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052858
Record name Isopropylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-hydroxybenzoate

CAS RN

4191-73-5
Record name Isopropylparaben
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4191-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-hydroxy-, 1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004191735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYLPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EOX47QK0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Isopropyl 4-hydroxybenzoate
Reactant of Route 3
Isopropyl 4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Isopropyl 4-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Isopropyl 4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Isopropyl 4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.